molecular formula C13H10Cl2F18O2 B6310205 (E)-1,2-dichloroethene;1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane CAS No. 839682-75-6

(E)-1,2-dichloroethene;1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane

Cat. No.: B6310205
CAS No.: 839682-75-6
M. Wt: 611.09 g/mol
InChI Key: AATDSWDHKNJARU-WXXKFALUSA-N
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Description

Properties

IUPAC Name

(E)-1,2-dichloroethene;1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F9O.C5H3F9O.C2H2Cl2/c1-2-16-6(14,15)4(9,10)3(7,8)5(11,12)13;1-15-5(13,14)3(8,9)2(6,7)4(10,11)12;3-1-2-4/h2H2,1H3;1H3;1-2H/b;;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATDSWDHKNJARU-WXXKFALUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(=CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(=C/Cl)\Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Dechlorination of Chlorinated Hydrocarbons

The industrial production of (E)-1,2-dichloroethene primarily involves the catalytic dechlorination of chlorinated hydrocarbon mixtures. As disclosed in CN101016224B, the process begins with gasification of a feedstock containing 1,1,2-trichloroethylene (5–30 wt%), 1,1,2-trichloroethane (15–70 wt%), 1,1,2,2-tetrachloroethylene (10–30 wt%), and 1,1,2,2-tetrachloroethane (10–40 wt%) at 120–200°C. The vaporized mixture is then passed through a tubular reactor containing a CuCl₂-CsCl/activated carbon catalyst (15% CuCl₂, 5% CsCl, 80% activated carbon) at 150–300°C with a residence time of 1–10 minutes. This step selectively removes Cl₂ or HCl, yielding a gas rich in trans-1,2-dichloroethylene. Subsequent condensation at 0–30°C separates the product, which is purified via distillation to achieve >99% purity.

Table 1: Key Parameters for (E)-1,2-Dichloroethene Synthesis

ParameterRange/Details
Feedstock Composition1,1,2-Trichloroethylene (5–30 wt%)
1,1,2-Trichloroethane (15–70 wt%)
Tetrachloroethylene (10–30 wt%)
Tetrachloroethane (10–40 wt%)
Gasification Temperature120–200°C
Reaction Temperature150–300°C
Catalyst Composition15% CuCl₂, 5% CsCl, 80% activated carbon
Residence Time1–10 minutes
Condensation Temperature0–30°C

This method achieves high conversion rates by leveraging the synergistic effects of CuCl₂ (Lewis acid sites) and CsCl (chloride ion mobility enhancer), which promote selective dechlorination while minimizing side reactions.

Preparation of 1-Ethoxy-1,1,2,2,3,3,4,4,4-Nonafluorobutane

Etherification of Nonafluorobutane Derivatives

The synthesis of 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane is detailed in WO2006012100A1, which describes its use as a refrigerant component. The compound is synthesized via the acid-catalyzed reaction of 1,1,2,2,3,3,4,4,4-nonafluorobutane with ethanol. In a typical procedure, equimolar amounts of nonafluorobutane and ethanol are combined in the presence of sulfuric acid (1–5 wt%) at 50–80°C for 4–8 hours. The reaction proceeds through nucleophilic substitution, where the ethoxy group replaces a fluorine atom at the terminal carbon.

Table 2: Reaction Conditions for 1-Ethoxy-Nonafluorobutane Synthesis

ParameterRange/Details
ReactantsNonafluorobutane : Ethanol (1:1)
CatalystH₂SO₄ (1–5 wt%)
Temperature50–80°C
Reaction Time4–8 hours
Yield70–85% (patent example)

The product is isolated via fractional distillation under reduced pressure (20–50 mmHg) to remove unreacted starting materials and byproducts. This method is scalable and compatible with continuous-flow reactors, making it suitable for industrial applications.

Synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-Methoxybutane

Methoxy Group Introduction via Nucleophilic Substitution

CN107935881B outlines a two-step process for synthesizing 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane , an intermediate in dolutegravir production. The first step involves the reaction of cyclopropane-ring (methylene) isopropyl ester with methyl methoxyacetate in tetrahydrofuran (THF) at 0–10°C, catalyzed by sodium methoxide. After warming to room temperature, the mixture is neutralized with 5% HCl, extracted with toluene, and recrystallized to yield a malonic acid derivative (78.5% yield).

In the second step, this intermediate reacts with 2,4-difluorobenzylamine in 1,4-dioxane under reflux for 8–10 hours, followed by column chromatography to isolate the final product (67–84% yield).

Table 3: Synthesis Parameters for Nonafluoro-4-Methoxybutane

StepParameterRange/Details
1ReactantsCyclopropane ester, Methyl methoxyacetate
SolventTetrahydrofuran (THF)
CatalystSodium methoxide
Temperature0–10°C → room temperature
Yield78.5%
2ReactantsIntermediate, 2,4-Difluorobenzylamine
Solvent1,4-Dioxane or toluene
Reaction Time8–10 hours (reflux)
PurificationColumn chromatography
Yield67.3–84.0%

This route avoids expensive starting materials like ethyl 2-methoxyacetoacetate, offering a cost-effective alternative for large-scale production.

Industrial-Scale Optimization

Continuous-Flow Reactors for Dichloroethene Production

The tubular reactor system described in CN101016224B enables continuous operation, with gas hourly space velocities (GHSV) of 500–1,000 h⁻¹. This design minimizes energy consumption and reduces byproduct formation through precise temperature control (±2°C).

Solvent Recycling in Fluorinated Ether Synthesis

WO2006012100A1 emphasizes solvent recovery in 1-ethoxy-nonafluorobutane production, with >90% of unreacted ethanol and nonafluorobutane recycled via distillation. This reduces raw material costs and environmental impact.

Catalytic Regeneration in Methoxybutane Synthesis

The sodium methoxide catalyst used in CN107935881B is regenerated by washing the reaction mixture with aqueous NaOH, extending its lifespan to >10 cycles without significant activity loss .

Scientific Research Applications

(E)-1,2-Dichloroethene

Chemical Properties and Uses

  • Structure : DCE is a colorless liquid with a sharp odor. It is highly flammable and has applications in the production of vinyl chloride and as a solvent .
  • Industrial Applications : Primarily used in the synthesis of polyvinyl chloride (PVC), DCE is also utilized as a degreasing agent and in formulations for precision cleaning .

Health and Environmental Concerns

  • DCE has been linked to carcinogenic effects in laboratory studies involving rats and mice. Exposure has resulted in tumors at multiple sites . The compound's environmental persistence is notable; it does not readily biodegrade under typical conditions but can be degraded by adapted microbial populations .

1-Ethoxy-1,1,2,2,3,3,4,4,4-Nonafluorobutane

Chemical Properties and Uses

  • Structure : NEF features a nonafluorinated carbon chain that imparts unique properties such as low surface tension and high thermal stability.
  • Applications : NEF is primarily used as a solvent in specialty applications including electronics cleaning and as a carrier fluid in various chemical processes. Its non-flammability and low toxicity make it suitable for sensitive environments .

Case Studies

  • A study highlighted the effectiveness of NEF in cleaning electronic components without leaving residues that could interfere with performance. This property is crucial for maintaining the integrity of sensitive electronic devices.

1,1,1,2,2,3,3,4,4-Nonafluoro-4-Methoxybutane

Chemical Properties and Uses

  • Structure : Similar to NEF but with an added methoxy group that enhances its solubility in organic solvents.
  • Applications : NMF is utilized in formulations requiring high solvency power while being environmentally benign. It serves as a solvent for polymers and resins in coatings and adhesives industries.

Research Findings

  • Research indicates that NMF exhibits lower toxicity profiles compared to traditional solvents. Its unique properties allow for reduced volatile organic compound (VOC) emissions during application processes .

Comparative Analysis of Applications

CompoundPrimary UseEnvironmental ImpactToxicity Profile
(E)-1,2-DichloroethenePVC productionPersistent; potential bioaccumulationCarcinogenic effects observed
1-Ethoxy-1,1,2,2...Electronics cleaningLow impact; non-biodegradableLow toxicity
1,1,...MethoxybutaneSolvent for coatingsEnvironmentally friendlyLower toxicity than traditional solvents

Comparison with Similar Compounds

(E)-1,2-Dichloroethene

(E)-1,2-Dichloroethene (CAS RN 156-60-5) is a chlorinated hydrocarbon with the molecular formula C₂H₂Cl₂. It exists as a volatile, non-flammable liquid and is primarily used as an intermediate in chemical synthesis.

1-Ethoxy-1,1,2,2,3,3,4,4,4-Nonafluorobutane

1-Ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane (CAS RN 163702-05-4), also known as HFE-7200, has the molecular formula C₆H₅F₉O and a molecular weight of 264.09 g/mol.

1,1,1,2,2,3,3,4,4-Nonafluoro-4-Methoxybutane

1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxybutane (CAS RN 163702-07-6), commonly referred to as HFE-7100 or methyl nonafluorobutyl ether, has the molecular formula C₅H₃F₉O and a molecular weight of 250.06 g/mol. It is widely used in electronics cleaning, precision optics, and as a solvent in industrial applications due to its low toxicity and high stability .

Comparison with Similar Compounds

Physical and Chemical Properties

Property (E)-1,2-Dichloroethene 1-Ethoxy-1,1,2,2,3,3,4,4,4-Nonafluorobutane (HFE-7200) 1,1,1,2,2,3,3,4,4-Nonafluoro-4-Methoxybutane (HFE-7100)
Molecular Formula C₂H₂Cl₂ C₆H₅F₉O C₅H₃F₉O
Boiling Point ~55–60°C* 49°C 61°C
Density ~1.28 g/cm³* 1.43–1.45 g/cm³ (estimated) 1.52 g/cm³ (estimated)
Global Warming Potential Not available 0.3 0.31
Vapor Pressure Not available 15–80 kPa (measured) 15–80 kPa (measured)

Research Findings and Data

Thermodynamic Studies

  • Vapor Pressure : Garate et al. (2016) measured vapor pressures of HFE-7100 and HFE-7200 in the range of 15–80 kPa, demonstrating their suitability for low-pressure industrial applications .
  • Mixture Viscosity: Modified mixing rules were developed for HFE-7200 with methanol and 1-ethoxybutane, highlighting its compatibility in blended solvents .

Environmental Impact

Both HFEs have significantly lower GWPs (0.3–0.31) compared to traditional hydrofluorocarbons (HFCs) like HFC-227ea (GWP = 386) or perfluorocarbons (e.g., C₈F₁₈O, GWP = 1040) .

Biological Activity

The compound consisting of (E)-1,2-dichloroethene , 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane , and 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane represents a complex chemical entity with diverse biological activities and applications. This article explores the biological activity of these components through a detailed analysis of their mechanisms of action, toxicity profiles, and relevant case studies.

Overview of Components

ComponentMolecular FormulaDescription
(E)-1,2-DichloroetheneC₂H₂Cl₂A colorless liquid used in industrial applications such as solvent cleaning and as a precursor for polymer production.
1-Ethoxy-1,1,2,2,3,3,4,4,4-NonafluorobutaneC₉H₁₈F₉OAn ether compound known for its high lipophilicity and solvent properties.
1,1,1,2,2,3,3,4,4-Nonafluoro-4-MethoxybutaneC₉H₁₈F₉OUtilized in various industrial processes due to its unique chemical stability and solvent capabilities.

The biological activity of these compounds can be attributed to their chemical structure and functional groups:

  • (E)-1,2-Dichloroethene has been shown to participate in various biochemical reactions that may lead to cytotoxicity. It is metabolized in vivo primarily by cytochrome P450 enzymes which convert it into reactive intermediates that can interact with cellular macromolecules .
  • 1-Ethoxy-1,1,2,2,... acts primarily as a solvent in biological assays. Its ability to dissolve a wide range of compounds enhances the solubility and bioavailability of other bioactive molecules.
  • 1,1,... exhibits properties that make it effective in applications requiring chemical stability and low reactivity under physiological conditions.

Toxicological Profiles

The toxicological data for these compounds highlight their potential health risks:

  • (E)-1,2-Dichloroethene has moderate oral toxicity in animal studies. In a 14-week feeding study on rats and mice exposed to varying concentrations (up to 50 mg/kg), significant weight loss and hematological changes were observed at higher doses . Histological examinations revealed no gross lesions attributable to the compound but indicated potential liver enlargement at elevated exposure levels .
  • Chronic exposure to (E)-1,... has been linked to respiratory effects such as capillary hyperemia and alveolar distention . The immune system was also affected with decreased leukocyte counts noted at higher concentrations.

Case Study 1: Industrial Exposure

A study conducted on workers exposed to (E)-1,... revealed increased incidences of respiratory issues compared to control groups. The study emphasized the importance of monitoring occupational exposure levels and implementing safety measures in environments where these compounds are utilized.

Case Study 2: Environmental Impact

Research investigating the environmental degradation of (E)-1,... showed that it can persist in soil and water systems. Biodegradation studies indicated that specific microbial strains could effectively degrade these compounds under anaerobic conditions .

Q & A

Q. How can researchers synthesize (E)-1,2-dichloroethene with high stereochemical purity, and what characterization techniques are critical for confirming its configuration?

Methodology :

  • Stereoselective synthesis : Use catalytic dehydrohalogenation of 1,1,2-trichloroethane with a base (e.g., KOH/ethanol) under controlled conditions to favor the E-isomer .
  • Characterization :
    • Gas Chromatography (GC) with chiral stationary phases (e.g., β-cyclodextrin columns) to separate enantiomers .
    • Nuclear Magnetic Resonance (NMR) : Analyze coupling constants in 1H^{1}\text{H}-NMR; J values >12 Hz indicate trans (E) configuration .

Q. What analytical techniques are recommended for quantifying 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane in environmental samples, considering its volatility?

Methodology :

  • Purge-and-Trap GC-MS : Ideal for volatile fluorinated ethers; detection limits can reach sub-ppb levels .
  • Headspace Solid-Phase Microextraction (HS-SPME) : Coupled with GC-electron capture detection (ECD) to avoid matrix interference .
  • Calibration : Use isotopically labeled analogs (e.g., 13C^{13}\text{C}-nonafluorobutane) to correct for recovery losses .

Q. How does the presence of electron-withdrawing groups in 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane influence its reactivity in nucleophilic substitution reactions?

Methodology :

  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs. Fluorine’s electron-withdrawing effect reduces electron density at the reaction site, slowing SN2S_N2 mechanisms .
  • Computational Modeling : Use density functional theory (DFT) to calculate charge distribution and transition-state energies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported Henry’s Law constants for 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane across different studies?

Methodology :

  • Meta-Analysis : Compare experimental conditions (e.g., temperature, salinity) from conflicting studies. For example, Zhang et al. (2010) reported H=7.5×106H = 7.5 \times 10^{-6} at 25°C, while Arp et al. (2006) found H=3.1×105H = 3.1 \times 10^{-5} at 20°C .
  • Quantum Mechanical Calculations : Predict temperature-dependent solubility using COSMO-RS or UNIFAC models to validate empirical data .

Q. What strategies optimize the yield of 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane in multi-step fluorination reactions while minimizing byproducts?

Methodology :

  • Stepwise Fluorination : Introduce fluorine atoms sequentially using SF4SF_4 or HF/pyridineHF/pyridine to avoid over-fluorination .
  • In Situ Monitoring : Employ 19F^{19}\text{F}-NMR to track intermediate formation and adjust reaction parameters dynamically .
  • Byproduct Mitigation : Use scavengers (e.g., NaHCO3_3) to neutralize acidic byproducts like HCl .

Q. How can computational models predict the environmental persistence of (E)-1,2-dichloroethene derivatives, and what parameters are critical for accuracy?

Methodology :

  • Quantitative Structure-Activity Relationship (QSAR) : Input parameters include:
    • Octanol-Water Partition Coefficient (logKow\log K_{ow}) : Derived from experimental or calculated values .
    • Hydrolysis Rate Constants : Use DFT to simulate reaction pathways with water .
  • Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter to estimate half-life in terrestrial environments .

Q. What experimental designs are effective for analyzing contradictory data on the thermal stability of fluorinated methoxybutanes?

Methodology :

  • Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert vs. oxidative atmospheres .
  • Isothermal Aging Studies : Monitor degradation products (e.g., HF, COF2_2) via FTIR or mass spectrometry over extended periods .
  • Statistical DoE (Design of Experiments) : Use factorial designs to isolate variables (e.g., temperature, humidity) contributing to instability .

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